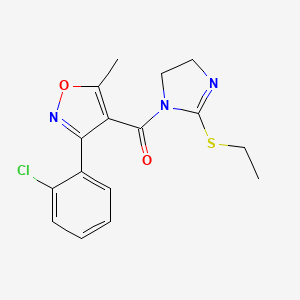
(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(2-(ethylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(2-(ethylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a useful research compound. Its molecular formula is C16H16ClN3O2S and its molecular weight is 349.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(2-(ethylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural components:
- Isosaxazole Ring : The presence of a 5-methylisoxazole moiety contributes to its biological properties.
- Imidazole Ring : The dihydroimidazole component is known for its diverse pharmacological activities.
- Chlorophenyl Group : The 2-chlorophenyl substituent may enhance the lipophilicity and bioavailability of the compound.
Antimicrobial Properties
Research has shown that derivatives of isoxazole and imidazole possess significant antimicrobial activity. For instance, compounds with similar structures have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anticancer Activity
Recent studies indicate that compounds containing isoxazole and imidazole rings exhibit cytotoxic effects on cancer cell lines. For example, a related compound was found to inhibit cell proliferation in HeLa and MCF-7 cells through the induction of apoptosis via the PI3K/AKT/mTOR signaling pathway .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for cancer cell survival.
- Receptor Modulation : It may interact with specific receptors, altering cellular signaling pathways.
- Oxidative Stress Induction : Similar compounds have been shown to induce oxidative stress in target cells, leading to cell death.
Study 1: Anticancer Activity
A study conducted on a series of isoxazole derivatives, including those structurally similar to the target compound, demonstrated significant anticancer activity against various cancer cell lines. The results indicated an IC50 value in the low micromolar range, suggesting potent activity .
Study 2: Antimicrobial Efficacy
Another investigation evaluated the antimicrobial properties of isoxazole derivatives against clinical isolates. The findings revealed that certain compounds exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Data Table: Biological Activities
Propiedades
IUPAC Name |
[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-(2-ethylsulfanyl-4,5-dihydroimidazol-1-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O2S/c1-3-23-16-18-8-9-20(16)15(21)13-10(2)22-19-14(13)11-6-4-5-7-12(11)17/h4-7H,3,8-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODTUSTNPZPWNQV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NCCN1C(=O)C2=C(ON=C2C3=CC=CC=C3Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>52.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24816645 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













